2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide
Description
2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is a sulfonamide-containing compound characterized by a butanamide backbone with a 2-ethyl substituent and a 4-(pyrrolidine-1-sulfonyl)phenyl group. The pyrrolidine sulfonyl moiety introduces steric flexibility and moderate electron-withdrawing effects, while the ethyl group enhances lipophilicity. Such structural features are common in medicinal chemistry, particularly in enzyme inhibitors or receptor modulators, though specific biological targets for this compound remain underexplored in available literature .
Properties
IUPAC Name |
2-ethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13(4-2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZKSYSFXSABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Sulfonamide: The pyrrolidine ring is functionalized with a sulfonyl chloride to form the pyrrolidine sulfonamide.
Coupling Reaction: The pyrrolidine sulfonamide is then coupled with 4-bromo-2-ethylbutanamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the butanamide moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)
- Structure: Shares a butanamide core but differs in substituents: an aminoethyl group and a nitrosophenoxy moiety replace the ethyl and pyrrolidine sulfonyl groups.
- Properties : The nitroso group confers photoreactivity, making NB suitable for light-activated bioadhesives, whereas the target compound’s pyrrolidine sulfonyl group suggests better hydrolytic stability .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Features a pentanamide backbone with a dioxoisoindolinyl group and a pyridinyl sulfamoylphenyl substituent.
- Properties: Higher molecular weight (493.53 g/mol vs. ~310.42 g/mol for the target compound) and logP (4.81 vs. estimated 3.5–4.0), indicating greater hydrophobicity.
- Biological Relevance : Pyridine sulfamoyl groups are associated with antimicrobial activity, suggesting divergent therapeutic targets from the pyrrolidine sulfonyl variant .
Physicochemical and Pharmacokinetic Comparison
| Property | 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide | N-(2-Aminoethyl)-4-(nitrosophenoxy)butanamide (NB) | 2-(Dioxoisoindolinyl)-N-(pyridinyl sulfamoylphenyl)pentanamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 310.42 | ~400 (estimated) | 493.53 |
| logP | 3.5–4.0 (estimated) | <2 (due to polar nitroso group) | 4.81 |
| Solubility | Moderate (hydrophobic ethyl/pyrrolidine) | High (polar nitroso/aminoethyl) | 58.59% (organic solvents) |
| Stability | High (aliphatic sulfonyl) | Photoreactive | Moderate (heteroaromatic sulfamoyl) |
Biological Activity
2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is a synthetic compound notable for its unique structural features, including a pyrrolidine ring and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and neuroprotective properties. This article reviews the biological activity of this compound based on diverse sources, including research studies, patents, and chemical databases.
Molecular Formula : C16H24N2O3S
Molecular Weight : 324.4 g/mol
IUPAC Name : 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide
Canonical SMILES : CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
The biological activity of 2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is primarily attributed to its interaction with specific molecular targets. The presence of the pyrrolidine ring and sulfonyl group facilitates binding to proteins involved in various signaling pathways. This interaction can modulate inflammatory responses and pain perception, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory mediators such as leukotriene B4 (LTB4). For instance, structure-activity relationship (SAR) studies have shown that pyrrolidine derivatives can effectively inhibit LTA4 hydrolase, a key enzyme in the biosynthesis of LTB4, thus reducing inflammation .
Analgesic Properties
The analgesic effects of related compounds have been documented in various studies. The mechanism is thought to involve modulation of pain pathways through central nervous system interactions. In animal models, compounds with similar structures have demonstrated efficacy in reducing pain responses .
Neuroprotective Effects
Neuroprotective properties have been observed in related pyrrolidine derivatives, particularly in the context of neurological disorders such as epilepsy. The compound's ability to stabilize neuronal activity and prevent excitotoxicity is of particular interest .
Case Studies and Research Findings
- Study on Inhibition of LTA4 Hydrolase : A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting LTA4 hydrolase activity, leading to decreased production of inflammatory mediators. This suggests potential therapeutic applications for inflammatory diseases .
- Analgesic Efficacy in Animal Models : Research conducted on various pyrrolidine-based compounds has shown significant analgesic effects in rodent models, indicating that modifications to the structure can enhance pain relief properties .
- Neuroprotective Applications : Investigations into the neuroprotective effects of similar compounds have shown promise in treating conditions like epilepsy by preventing neuronal damage during hypoxic events .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Pyrrolidine Derivative A | Anti-inflammatory | Inhibition of LTA4 hydrolase |
| Pyrrolidine Derivative B | Analgesic | Modulation of CNS pathways |
| Pyrrolidine Derivative C | Neuroprotective | Stabilization of neuronal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
